Risuteganib (trifluoroacetate salt)
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Overview
Description
Risuteganib (trifluoroacetate salt) is a synthetic peptide and a derivative of the RGD peptide. It is known for its protective effects against oxidative stress and its ability to enhance mitochondrial functions. This compound has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema .
Preparation Methods
The synthesis of Risuteganib (trifluoroacetate salt) involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The peptide chain is then cleaved from the resin and purified. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid. Industrial production methods typically involve large-scale SPPS and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Risuteganib (trifluoroacetate salt) undergoes various chemical reactions, including:
Substitution: It interacts with integrins, arresting aberrant blood vessel growth mediated by integrins αVβ3, αVβ5, and α5β1.
Common reagents used in these reactions include hydroquinone and tert-Butyl Hydroperoxide. The major products formed are the reduced levels of reactive oxygen species and pro-apoptotic proteins .
Scientific Research Applications
Risuteganib (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and integrin interactions.
Biology: The compound is utilized in research on oxidative stress and mitochondrial function in retinal cells.
Medicine: Risuteganib is being investigated for its therapeutic potential in treating retinal diseases such as dry age-related macular degeneration and diabetic macular edema
Industry: It is used in the development of ophthalmic drugs and treatments for retinal diseases.
Mechanism of Action
Risuteganib exerts its effects by targeting integrins and enhancing mitochondrial functions. It preferentially binds to the retinal pigment epithelium layer in the retina, protecting these cells from oxidative stress. The compound enhances mitochondrial basal, maximal, and ATP-related respirations, thereby maintaining mitochondrial stability and function . This mechanism is crucial in treating retinal diseases where oxidative stress and mitochondrial dysfunction are prominent .
Comparison with Similar Compounds
Risuteganib is unique due to its dual action on integrins and mitochondrial functions. Similar compounds include:
Bevacizumab: An anti-VEGF antibody used in treating wet age-related macular degeneration.
Ranibizumab: Another anti-VEGF antibody with similar applications to Bevacizumab but lacks the integrin interaction seen with Risuteganib.
Aflibercept: A fusion protein that acts as a decoy receptor for VEGF, used in treating retinal diseases.
Risuteganib’s ability to protect retinal cells from oxidative stress and enhance mitochondrial functions sets it apart from these similar compounds .
Properties
Molecular Formula |
C24H40F3N9O13S |
---|---|
Molecular Weight |
751.7 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H39N9O11S.C2HF3O2/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;3-2(4,5)1(6)7/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);(H,6,7)/t11-,12+,13+,14+,17+;/m1./s1 |
InChI Key |
WLTGXURCDLTUBR-CIEQAUARSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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